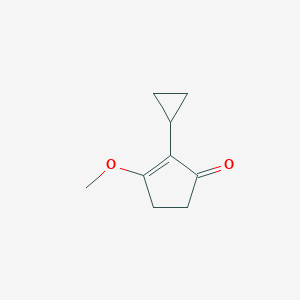
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to the cyclopentene ring.
Métodos De Preparación
The synthesis of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .
Análisis De Reacciones Químicas
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one undergoes several types of chemical reactions typical of α-β unsaturated ketones. These reactions include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of the enone.
Diels-Alder Reaction: The compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and various dienes. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, which can modify the activity of enzymes and other proteins. The exact molecular pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be compared with other cyclopentenone derivatives such as:
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the cyclopropyl group.
2-Cyclopenten-1-one: Lacks both the methoxy and cyclopropyl groups.
3-Ethoxy-2-cyclopenten-1-one: Similar structure but has an ethoxy group instead of a methoxy group.
The presence of the cyclopropyl and methoxy groups in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-cyclopropyl-3-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-11-8-5-4-7(10)9(8)6-2-3-6/h6H,2-5H2,1H3 |
Clave InChI |
PMCPAIAZZPPUHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
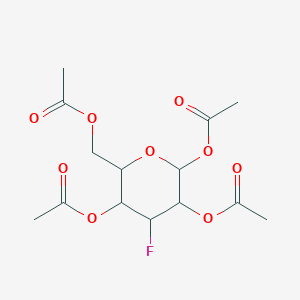


![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)
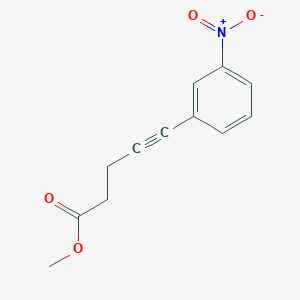
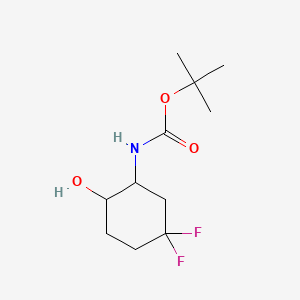
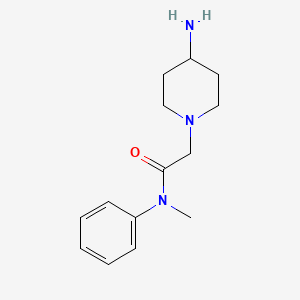
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
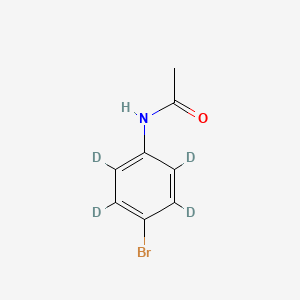
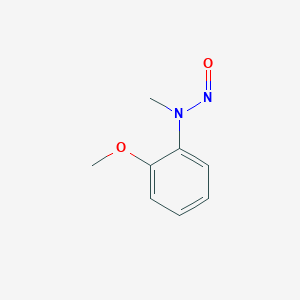
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
